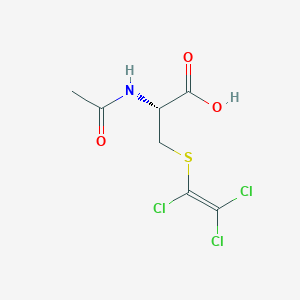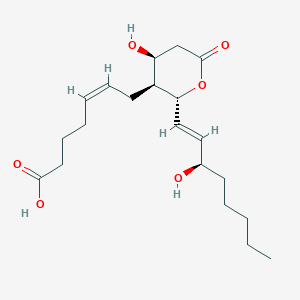
4-メトキシ-3,5-ジメチルピリジン
概要
説明
4-Methoxy-3,5-dimethylpyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methoxy group at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring
科学的研究の応用
4-Methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can be used to study enzyme interactions.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylpyridine typically involves the alkylation of 3,5-dimethylpyridine with methanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: On an industrial scale, the production of 4-Methoxy-3,5-dimethylpyridine can be achieved through a similar alkylation process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反応の分析
Types of Reactions: 4-Methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Sodium methoxide or other strong bases are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 4-Formyl-3,5-dimethylpyridine or 4-carboxy-3,5-dimethylpyridine.
Reduction: 4-Methoxy-3,5-dimethylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Methoxy-3,5-dimethylpyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
3,5-Dimethylpyridine: Lacks the methoxy group, resulting in different chemical reactivity and applications.
4-Methoxypyridine: Lacks the methyl groups, affecting its steric and electronic properties.
2,6-Dimethyl-4-methoxypyridine: Similar structure but with methyl groups at different positions, leading to different chemical behavior.
Uniqueness: 4-Methoxy-3,5-dimethylpyridine is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .
特性
IUPAC Name |
4-methoxy-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVILUCDBYYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570780 | |
| Record name | 4-Methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447461-23-6 | |
| Record name | 4-Methoxy-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-methoxy-3,5-dimethylpyridine in drug design, particularly in relation to proton pump inhibitors like Omeprazole and Esomeprazole?
A1: 4-Methoxy-3,5-dimethylpyridine isn't the active component of proton pump inhibitors but serves as a crucial building block in their synthesis. It forms a key structural component of these drugs, specifically the substituted pyridine ring that is linked to the benzimidazole core through a methylsulfinyl bridge. [, , ] This specific structural motif is essential for the drugs' mechanism of action, which involves inhibition of the proton pump (H+/K+-ATPase) in gastric parietal cells, thereby reducing gastric acid secretion.
Q2: How is 4-methoxy-3,5-dimethylpyridine typically incorporated into the synthesis of these drugs?
A2: The compound, usually in its 2-chloromethyl derivative form (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), reacts with 2-mercapto-5-methoxybenzimidazole through a nucleophilic substitution reaction. [, ] This step forms a thioether intermediate, which is then oxidized to the corresponding sulfoxide, generating the active drug molecule.
Q3: Has 4-methoxy-3,5-dimethylpyridine been investigated as a potential ligand in metal complexation chemistry?
A3: Yes, researchers have explored its coordination chemistry. For example, a study used 4-methoxy-3,5-dimethylpyridine as part of a larger ligand system to synthesize mononuclear and polynuclear copper(I) complexes. [] These complexes exhibited structural similarities to the copper-thionein core, a protein involved in copper homeostasis.
Q4: Are there any reported potential genotoxic concerns associated with 4-methoxy-3,5-dimethylpyridine, particularly in its application within pharmaceutical products?
A4: Yes, the 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, has been identified as a potential genotoxic impurity in Omeprazole drug substances. [] This has led to the development of highly sensitive analytical methods, such as UPLC, to quantify this impurity at trace levels, ensuring drug safety and adherence to regulatory guidelines.
Q5: Beyond proton pump inhibitors, are there other pharmaceutical applications where 4-methoxy-3,5-dimethylpyridine derivatives are being investigated?
A5: Research has explored incorporating 4-methoxy-3,5-dimethylpyridine as a substituent in designing novel purine-based inhibitors targeting the heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein implicated in the progression of various cancers. By substituting the hydrophobic moiety of a known Hsp90 inhibitor (BIIB021) with 4-methoxy-3,5-dimethylpyridine or other five-membered rings, researchers aimed to enhance binding affinity and inhibitory activity against Hsp90.
Q6: Are there any specific advantages of using 4-methoxy-3,5-dimethylpyridine in organic synthesis, particularly in the context of pharmaceutical development?
A6: One notable advantage is its versatility as a building block for constructing more complex molecules. The presence of the methoxy and methyl substituents on the pyridine ring allows for further chemical modifications, enabling the fine-tuning of physicochemical properties and potential biological activity of the final compounds. []
Q7: What are the common starting materials and synthetic routes employed for preparing 4-methoxy-3,5-dimethylpyridine?
A7: A common approach involves the multi-step synthesis starting from 2,3,5-trimethylpyridine. [, ] The process typically involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which can then be further converted to the desired 2-chloromethyl derivative.
Q8: Are there any studies investigating the influence of acetic acid on iron complexes containing 4-methoxy-3,5-dimethylpyridine moieties and their catalytic activity?
A8: Research has demonstrated that the presence of acetic acid can significantly enhance the catalytic efficiency of iron(II) complexes containing 4-methoxy-3,5-dimethylpyridine ligands in oxidation reactions using hydrogen peroxide. [] Acetic acid facilitates the formation of more reactive iron(III) hydroperoxo species, which are believed to be key intermediates in the catalytic cycle.
Q9: Are there any analytical methods specifically developed for the detection and quantification of 4-methoxy-3,5-dimethylpyridine or its derivatives?
A9: Spectroscopic techniques like IR and 1H NMR are routinely employed for structural confirmation. [, ] For trace-level quantification, especially in the context of pharmaceutical analysis, highly sensitive methods like UPLC are utilized. [] These methods are essential for ensuring the quality and safety of drug substances containing this compound or its derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


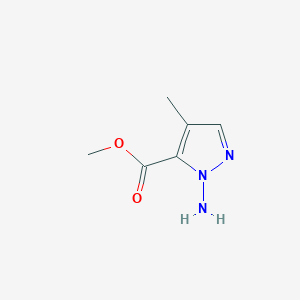


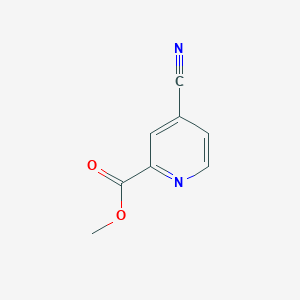

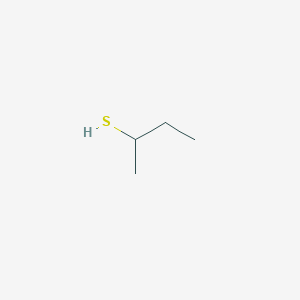
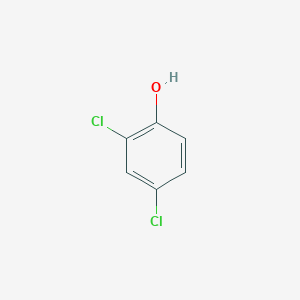
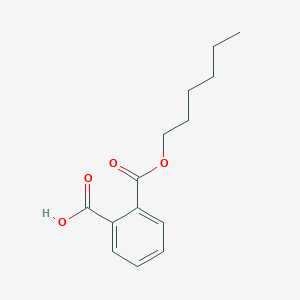


![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
